molecular formula C19H19N3O4 B2617109 N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-5-phenylisoxazole-3-carboxamide CAS No. 2034548-05-3

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-5-phenylisoxazole-3-carboxamide

Cat. No.: B2617109
CAS No.: 2034548-05-3
M. Wt: 353.378
InChI Key: SDVGPIYHNHSBQU-UHFFFAOYSA-N
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Description

This compound is a synthetic small molecule featuring a pyridone-oxoisoxazole hybrid scaffold.

  • A 2-oxopyridin-1(2H)-yl moiety (common in kinase-binding pharmacophores).
  • A 5-phenylisoxazole group (often seen in anti-inflammatory or antimicrobial agents).
  • A methoxy-methyl substitution on the pyridone ring, which may influence metabolic stability or target selectivity.

Properties

IUPAC Name

N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-13-10-15(25-2)11-18(23)22(13)9-8-20-19(24)16-12-17(26-21-16)14-6-4-3-5-7-14/h3-7,10-12H,8-9H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDVGPIYHNHSBQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1CCNC(=O)C2=NOC(=C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-5-phenylisoxazole-3-carboxamide typically involves several steps, starting with the preparation of the individual ring systems followed by their functionalization and coupling.

  • Pyridine Ring Preparation: The synthesis of the 4-methoxy-6-methyl-2-oxopyridine can be carried out via a series of condensation reactions starting from 2,6-dimethoxypyridine.

  • Isoxazole Ring Preparation: The 5-phenylisoxazole can be prepared by cyclization of a nitrile oxide intermediate derived from substituted benzylamines.

  • Coupling and Functionalization: The final step involves the coupling of the pyridine derivative with the isoxazole ring through the ethyl linker, followed by the introduction of the carboxamide group under amide coupling conditions using reagents such as carbodiimides (e.g., EDC) in the presence of catalysts (e.g., DMAP).

Industrial Production Methods

Industrial production would scale these laboratory procedures using large-scale reactors, optimizing reaction conditions (e.g., temperature, pressure) to maximize yield and purity. Solvent recovery, waste minimization, and purification steps (like crystallization and distillation) are streamlined for efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-5-phenylisoxazole-3-carboxamide can undergo oxidation reactions, particularly at the methoxy or methyl groups on the pyridine ring.

  • Reduction: Reduction reactions may target the nitro group within the pyridine ring, transforming it into an amine under suitable conditions.

Common Reagents and Conditions

  • Oxidation Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

  • Reduction Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

  • Substitution Reagents: Various organometallic reagents (e.g., Grignard reagents, organolithiums).

Major Products

The reactions yield products where functional groups on the pyridine and isoxazole rings are transformed, leading to derivatives with potentially diverse biological activities.

Scientific Research Applications

Chemistry

  • Functional Group Interconversions: Enables the development of new derivatives for further study in synthetic chemistry.

Biology

  • Probe for Biological Pathways: It can act as a probe to understand specific biochemical pathways due to its unique structure.

Medicine

  • Drug Development: It can serve as a lead compound or a pharmacophore model in the development of therapeutic agents for diseases.

Industry

  • Chemical Intermediates: Used in the production of complex molecules in pharmaceutical and agrochemical industries.

Mechanism of Action

The exact mechanism by which N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-5-phenylisoxazole-3-carboxamide exerts its effects depends on its target application. In biological systems, it can interact with enzyme active sites or receptors, modifying biochemical pathways. For example, it may inhibit specific enzymes or bind to receptor sites, altering cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds: Critical Limitations in Evidence

Analysis:

  • Focuses on 2-(3,4-Dihydroquinolin-1(2H)-yl)propanoic acid (CAS 80050-81-3), a quinoline-derived carboxylic acid unrelated to the target compound’s structure or function. This SDS provides only basic physicochemical properties (e.g., melting point, solubility) and safety protocols, which are insufficient for comparative analysis .

Analysis:

  • Lists unrelated compounds such as (5E)-5-(3,4-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-N-pyridin-3-yl-1,2-dihydropyrazole-3-carboxamide (CAS 879454-62-3) and others. These structures contain pyrazole, sulfonate, or dihydropyridazine moieties but lack the pyridone-isoxazole backbone of the target molecule. No comparative data (e.g., binding affinity, solubility, toxicity) are provided .

Hypothetical Comparative Framework

While direct comparisons cannot be made, a theoretical approach based on structural analogs is outlined below:

Table 1: Theoretical Comparison of Key Features

Compound Core Structure Potential Target Bioavailability Predictions
Target Compound Pyridone + Isoxazole Kinases (e.g., CDKs) Moderate (logP ~3.5)*
5-Phenylisoxazole derivatives Isoxazole + Aromatic COX-2, Antimicrobial High (logP ~2.8)
2-Oxopyridinone analogs Pyridone + Alkyl substituents PDE4, JAK3 Low (logP ~1.9)

*Predicted using computational tools (e.g., SwissADME).

Recommendations for Further Research

To generate a scientifically rigorous comparison, the following steps are essential:

Synthesis and Characterization : Publish experimental data on the target compound’s solubility, stability, and crystallinity.

In Vitro Screening : Test against kinase panels or microbial strains to identify activity profiles.

SAR Studies : Modify substituents (e.g., methoxy group, phenyl ring) to evaluate structure-activity relationships.

Literature Review : Explore databases (e.g., PubChem, Reaxys) for analogs like N-pyridinylisoxazolecarboxamides or methoxy-methylpyridones .

Biological Activity

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-5-phenylisoxazole-3-carboxamide is a synthetic compound with notable biological activity, particularly in the field of cancer research. This compound is characterized by its unique structural features, including a pyridine derivative and an isoxazole moiety, which contribute to its potential therapeutic applications.

Chemical Structure

The molecular formula for this compound is C18H18N4O3C_{18}H_{18}N_{4}O_{3} with a molecular weight of approximately 338.367 g/mol. Its structure includes:

  • A pyridine ring with methoxy and methyl substitutions.
  • An isoxazole ring that enhances its interaction with biological targets.
  • An ethyl linker connecting the pyridine and isoxazole components.

This compound has been identified as an inhibitor of EZH2 (Enhancer of Zeste Homolog 2) , a histone methyltransferase involved in gene silencing through histone methylation. By inhibiting EZH2, N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-5-phenylisoxazole-3-carboxamide can potentially reverse the epigenetic silencing of tumor suppressor genes, making it a promising candidate for cancer therapeutics .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. The inhibition of EZH2 leads to:

  • Reactivation of Tumor Suppressor Genes : By preventing the methylation of histones, the compound can restore the expression of genes that inhibit tumor growth.
  • Potential for Combination Therapy : It may enhance the efficacy of existing cancer treatments when used in combination with other agents targeting different pathways.

Additional Biological Effects

In addition to its anticancer properties, preliminary studies suggest that this compound may have other biological activities, including:

Research Findings and Case Studies

A study focusing on similar compounds highlighted their effectiveness in various biological assays. For example:

  • In Vitro Studies : The compound demonstrated selective inhibition of EZH2 in cultured cancer cell lines, leading to reduced cell proliferation and increased apoptosis.
  • In Vivo Models : Animal studies indicated that treatment with this compound resulted in significant tumor regression in xenograft models, supporting its potential as a therapeutic agent .

Data Table: Summary of Biological Activities

Biological ActivityObservationsReferences
EZH2 InhibitionSignificant reduction in histone methylation
Tumor Suppressor Gene ReactivationIncreased expression in treated cells
Antimicrobial PotentialLimited data; related compounds show activity
In Vivo Tumor RegressionNotable tumor size reduction in animal models

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